molecular formula C17H15N3O3 B6541365 N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide CAS No. 1058484-38-0

N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

Cat. No. B6541365
CAS RN: 1058484-38-0
M. Wt: 309.32 g/mol
InChI Key: RGFMACXYSZUXRW-UHFFFAOYSA-N
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Description

Compounds with furan and pyrimidine rings are common in medicinal chemistry . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms . Both of these structures are present in many biologically active compounds.


Molecular Structure Analysis

The molecular structure of such compounds would be characterized by the presence of furan and pyrimidine rings, along with any substituents. These might include a phenyl ring, a carbonyl group (C=O), and an amide group (CONH2) .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. For example, the presence of polar groups (like the carbonyl and amide groups) could increase their solubility in water .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents. This is particularly important in the face of increasing microbial resistance to currently available antimicrobial medicines .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. As a result, they have been employed as medicines in a number of distinct disease areas . They have been used to treat multi-resistant illnesses with distinct mechanisms of action .

Cytotoxicity Profiling

The compound N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, which shares a similar furan structure with the compound , has been synthesized and its cytotoxic activity towards HePG-2 and HCT-116 cell lines has been investigated . This suggests potential applications of the compound in cancer research.

Synthesis and Spectroscopic Investigations

The compound has been synthesized and characterized through various spectral studies . This kind of research can provide valuable insights into the structure and properties of the compound, which can be useful in various scientific applications.

DFT Calculations

DFT (Density Functional Theory) quantum chemical calculations have been performed on the compound . These calculations can provide valuable insights into the electronic structure of the compound, which can be useful in understanding its reactivity and other properties.

Molecular Structure Visualization

High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of F5228-2024 have been created . This can be useful in various fields of research, including drug design and materials science.

Mechanism of Action

The mechanism of action of such compounds in a biological context would depend on their specific structure and the target they interact with. Many drugs that contain furan or pyrimidine rings work by interacting with enzymes or receptors in the body .

Future Directions

The future directions for research on such compounds could include the development of new synthetic methods, the exploration of their biological activity, and the optimization of their properties for use as drugs .

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-16(18-10-14-7-4-8-23-14)11-20-12-19-15(9-17(20)22)13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFMACXYSZUXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

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